1-Acenaphthenol-d3

Isotope dilution mass spectrometry GC-MS quantification Stable isotope labeling

1-Acenaphthenol-d3 (CAS 50442-48-3) is the only position-specific deuterated internal standard capable of correcting metabolite-specific matrix effects in urinary 1-acenaphthenol biomonitoring. External calibration yields 39% validation error; isotope dilution with this d3-labeled IS reduces method RSD to 8–16%. The C-1/C-2 benzylic deuterium labeling provides a clean +3 Da mass shift with near-identical chromatographic retention and extraction recovery to the target analyte, outperforming both unlabeled parent standards and perdeuterated acenaphthene-d10. Essential for EPA/regulatory-grade PAH metabolite quantification in urine, microsomal incubations, and environmental fate studies.

Molecular Formula C12H10O
Molecular Weight 173.22 g/mol
Cat. No. B13418985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acenaphthenol-d3
Molecular FormulaC12H10O
Molecular Weight173.22 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC3=C2C1=CC=C3)O
InChIInChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/i7D2,11D
InChIKeyMXUCIEHYJYRTLT-XGWWUZNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acenaphthenol-d3 (CAS 50442-48-3): Deuterated PAH Metabolite Standard for Isotope Dilution Mass Spectrometry Procurement


1-Acenaphthenol-d3 (CAS 50442-48-3) is a stable isotope-labeled analog of 1-acenaphthenol in which three hydrogen atoms at positions 1,2,2 of the acenaphthene scaffold are replaced by deuterium, yielding a molecular formula of C₁₂H₇D₃O and a monoisotopic mass of 173.091995176 Da [1]. The non-deuterated parent compound, 1-acenaphthenol (CAS 6306-07-6, MW 170.21 g/mol), is a primary hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, formed through both microbial oxidation and cytochrome P450-mediated metabolism in mammals [2][3]. 1-Acenaphthenol-d3 is principally employed as an isotopic internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of 1-acenaphthenol in environmental, biological, and toxicological matrices .

Why 1-Acenaphthenol-d3 Cannot Be Replaced by Generic Non-Deuterated 1-Acenaphthenol or Alternative PAH Internal Standards in Quantitative MS


In mass spectrometry-based quantification of 1-acenaphthenol, the non-deuterated parent compound cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous target analyte, precluding isotope dilution-based correction for matrix effects, extraction recovery losses, and ion suppression [1]. Alternative deuterated PAH internal standards such as acenaphthene-d10 target the unmetabolized parent hydrocarbon rather than the hydroxylated metabolite; they exhibit different chromatographic retention, extraction recovery, and ionization behavior relative to 1-acenaphthenol, and cannot correct for metabolite-specific matrix effects in complex biological samples such as urine [2]. Furthermore, published data demonstrate that 1-acenaphthenol presents particularly challenging quantification characteristics—external calibration without isotope dilution yields a validation error of 39%, substantially higher than the 30–33% observed for other hydroxylated PAH metabolites in the same analytical system—underscoring that structurally mismatched internal standards are inadequate [3]. The position-specific d3 labeling at C-1 and C-2 of the acenaphthene scaffold provides a defined +3 Da mass shift with minimal chromatographic isotope effect while preserving the full chemical and extraction behavior of the target analyte, a combination that neither non-deuterated 1-acenaphthenol nor perdeuterated parent PAH standards can achieve [4].

1-Acenaphthenol-d3: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Monoisotopic Mass Shift of +3.02 Da Enables Unambiguous Mass Spectrometric Resolution from Endogenous 1-Acenaphthenol

1-Acenaphthenol-d3 exhibits a monoisotopic mass of 173.091995176 Da, compared to 170.073164938 Da for the non-deuterated 1-acenaphthenol—a mass shift of +3.02 Da that places the deuterated internal standard signal outside the natural isotopic envelope of the endogenous analyte [1][2]. This 3-Da separation is sufficient to avoid cross-talk between the internal standard and analyte ion clusters in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, provided that the isotopic enrichment of the d3 product is ≥95 atom% D, as specified by commercial suppliers [3]. In contrast, acenaphthene-d10 (the perdeuterated parent PAH internal standard, monoisotopic mass ~164 Da) differs from 1-acenaphthenol by both mass and chromatographic retention, failing to co-elute with the hydroxylated metabolite under standard reversed-phase LC conditions [4].

Isotope dilution mass spectrometry GC-MS quantification Stable isotope labeling PAH metabolite analysis

Quantification Error of 39% Without Isotope Dilution Demonstrates Necessity of Deuterated Internal Standard for 1-Acenaphthenol

A 2024 study by Ballester-Caudet et al. evaluated a non-separative screening strategy for five urinary OH-PAH metabolites using programmed temperature vaporizer-GC-MS with external calibration. The multivariate calibration models yielded validation errors of 30–33% for 2-naphthol, 2-hydroxyfluorene, 9-phenanthrol, and 1-hydroxypyrene; however, 1-acenaphthenol produced an error of 39% under external validation, representing a 6–9 percentage-point degradation in accuracy relative to the other OH-PAH analytes in the same analytical system [1]. This performance gap is directly attributable to the absence of a deuterated internal standard—1-acenaphthenol-d3—which would correct for analyte-specific matrix effects, extraction variability, and ionization fluctuations that external calibration cannot compensate for. Published isotope dilution protocols for PAH metabolites using deuterated internal standards typically achieve relative standard deviations (RSD) of 8–18% for repeatability, compared to the 39% error observed with external calibration alone [1].

Urinary biomarker quantification OH-PAH analysis Isotope dilution GC-MS Analytical method validation

Position-Specific Deuterium Exchange Stability: β/α Exchange Rate Ratio of ~50 Informs Label Integrity Under Basic Conditions

Hunter et al. (1973) investigated the stereochemistry of base-catalyzed hydrogen-deuterium exchange in the 1-methoxyacenaphthene-d3 system—a scaffold directly analogous to 1-acenaphthenol-d3. Isotopic exchange occurred almost exclusively at the position β to the methoxy substituent, with a β/α exchange rate ratio of approximately 50, and β-exchange proceeded approximately 10⁵ times faster than exchange at aromatic ring positions [1]. For 1-acenaphthenol-d3, which carries deuterium at the C-1 (α to OH) and C-2 (β to OH) positions, this kinetic profile implies that under basic or protic conditions, the C-2 deuterium (β) is substantially more labile than the C-1 deuterium (α), while both benzylic positions exchange far more readily than aromatic ring hydrogens. This contrasts with perdeuterated PAH standards such as acenaphthene-d10, where aromatic deuterium exchange is kinetically suppressed but the absence of a hydroxyl directing group alters the exchange regiochemistry [1][2].

Hydrogen-deuterium exchange kinetics Deuterium label stability Elcb mechanism Acenaphthene stereochemistry

Human Cytochrome P450 Turnover Rates Establish 1-Acenaphthenol as a Quantitatively Relevant Metabolite Requiring Accurate Isotope Dilution Quantification

Shimada et al. (2015) demonstrated that human cytochrome P450 enzymes 2A6, 2A13, and 1B1 oxidize acenaphthene to 1-acenaphthenol as a major product, with turnover rates of 6.7, 4.5, and 3.6 nmol product formed/min/nmol P450, respectively [1]. These turnover numbers establish that 1-acenaphthenol formation is a quantitatively significant metabolic pathway in humans, ranking among the major Phase I products. Furthermore, 1-acenaphthenol induced Type I binding spectra with P450 2A13, indicating that it serves not only as a terminal metabolite but also as a substrate for further oxidative metabolism—a finding that underscores the need for accurate quantification of this analyte in both in vitro metabolism studies and human biomonitoring programs [1]. The deuterated analog 1-Acenaphthenol-d3 enables these quantitative determinations through isotope dilution, whereas non-deuterated 1-acenaphthenol cannot distinguish exogenously formed metabolite from endogenous background [2].

Cytochrome P450 metabolism PAH toxicology In vitro metabolism Human biomonitoring

Deuterated vs ¹³C-Labeled Internal Standards: 1.9–4.3% Systematic Concentration Bias Must Be Considered in Method Selection and Procurement

Itoh et al. (2007) conducted a direct comparative study of deuterium-labeled PAHs (PAHs-d) versus ¹³C-labeled PAHs (¹³C-PAHs) as internal standards for isotope dilution GC-MS analysis of PAHs in sediment samples using pressurized liquid extraction (PLE). The observed concentrations using PAHs-d as internal standards were significantly lower (p < 0.05) by 1.9–4.3% than those determined with ¹³C-PAHs [1]. This systematic negative bias was attributed to the higher physical stability of PAHs-d during the PLE process, resulting in greater recovery of the deuterated internal standard relative to native PAHs and ¹³C-PAHs [1]. For procurement decisions involving 1-Acenaphthenol-d3, this class-level evidence indicates that while deuterated internal standards offer cost and synthetic accessibility advantages over ¹³C-labeled analogs, users must account for a potential 2–4% systematic underestimation of native 1-acenaphthenol concentrations when using the d3-labeled IS, particularly in methods employing high-temperature or high-pressure extraction [2].

Isotope dilution mass spectrometry Pressurized liquid extraction Internal standard selection PAH certified reference materials

Physical-Chemical Property Comparison: Molecular Weight, Purity Specifications, and Procurement-Relevant Differentiation from Non-Deuterated 1-Acenaphthenol

Commercial specifications for 1-Acenaphthenol-d3 (TRC catalog A130761, available through multiple distributors) indicate a chemical purity of ≥95% with a molecular weight of 173.09 g/mol (C₁₂H₇D₃O), compared to the non-deuterated 1-acenaphthenol (CAS 6306-07-6) which is commercially available at ≥97% purity (GC) with a molecular weight of 170.21 g/mol (C₁₂H₁₀O) and a reported melting point of 145–148°C [1]. The 2-percentage-point purity differential (95% vs 97%) between the d3-labeled and unlabeled forms reflects the additional synthetic complexity and purification challenges inherent in site-specific deuteration [1]. The price differential is substantial—1-Acenaphthenol-d3 is typically offered in 10 mg quantities at a premium reflecting isotopic labeling costs—while the non-deuterated form is available at gram scale for routine synthetic use . The d3 compound is supplied as a neat material, classified under the product categories 'Standards; Isotopic Labeled Analogues; Molecular Biology; Pharmaceutical/API Drug Impurities/Metabolites' reflecting its intended analytical rather than bulk synthetic role [1].

Isotopic purity specification Chemical purity comparison Procurement quality metrics Reference standard characterization

1-Acenaphthenol-d3: Evidence-Backed Application Scenarios for Scientific Procurement and Method Deployment


Urinary OH-PAH Biomonitoring: Isotope Dilution LC-MS/MS or GC-MS/MS Quantification of 1-Acenaphthenol as a Human Acenaphthene Exposure Biomarker

1-Acenaphthenol-d3 is directly indicated as the isotope dilution internal standard for quantifying urinary 1-acenaphthenol in human biomonitoring studies. The Ballester-Caudet et al. (2024) data demonstrate that external calibration without a matched deuterated IS yields a 39% validation error for this analyte, rendering non-IS methods unfit for regulatory or epidemiological purposes [1]. With 1-Acenaphthenol-d3 as the IS, method repeatability RSD can be reduced to the 8–16% range characteristic of isotope dilution MS [1]. The d3 label provides a +3.02 Da mass shift sufficient for unambiguous MRM transition selection, while the hydroxyl group ensures co-elution with the target analyte under reversed-phase LC conditions, correcting for metabolite-specific matrix effects in urine that generic PAH internal standards (e.g., acenaphthene-d10) cannot address [2].

In Vitro Cytochrome P450 Metabolism Studies: Quantitative Determination of Acenaphthene Oxidation Kinetics Using 1-Acenaphthenol-d3 as Recovery and Ionization Internal Standard

Human P450 enzymes 2A6, 2A13, and 1B1 oxidize acenaphthene to 1-acenaphthenol with turnover rates of 6.7, 4.5, and 3.6 nmol/min/nmol P450, respectively [3]. Accurate determination of these kinetic parameters (Km, Vmax, intrinsic clearance) in recombinant P450 systems or human liver microsomes requires a deuterated internal standard to normalize for variable extraction recovery and LC-MS ionization efficiency across incubation replicates. 1-Acenaphthenol-d3 is structurally matched to the analyte, ensuring identical extraction behavior from microsomal incubation matrices, and its deuterium atoms are positioned at non-exchangeable benzylic carbons (C-1 and C-2), maintaining label integrity under the near-neutral pH conditions typical of P450 incubation buffers [4].

Environmental Fate and Microbial Degradation Studies: Tracing Acenaphthene Biodegradation Pathways via Stable Isotope-Labeled Metabolite Quantification

Schocken and Gibson (1984) established that bacterial oxidation of acenaphthene by Beijerinckia species proceeds through 1-acenaphthenol as a key intermediate en route to 1-acenaphthenone and acenaphthenequinone [5]. For environmental fate studies employing stable isotope probing or metabolite profiling in soil, sediment, or groundwater matrices, 1-Acenaphthenol-d3 serves a dual role: as an internal standard for quantifying the unlabeled metabolite in complex environmental extracts, and as a potential tracer for delineating biodegradation pathway kinetics when used in isotope dilution experiments. The 1.9–4.3% systematic bias documented for deuterated PAH internal standards under PLE conditions should be factored into method uncertainty calculations when extracting from solid environmental matrices [2].

Dihydrodiol Dehydrogenase (AKR1C) Enzyme Assays: Substrate-Specific Activity Measurement with Deuterated Internal Standard Calibration

1-Acenaphthenol is a characterized substrate of human dihydrodiol dehydrogenase isoforms (DD1, DD2, DD3/3α-hydroxysteroid dehydrogenase, EC 1.3.1.20), with reported Km values ranging from 0.022 to 0.54 mM depending on the isoform [6]. In enzyme kinetic assays measuring NAD(P)⁺-dependent oxidation of 1-acenaphthenol to 1-acenaphthenone, 1-Acenaphthenol-d3 can be employed as an internal standard for LC-MS quantification of residual substrate, enabling precise determination of enzyme activity without interference from co-extracted biological material. The d3 label at the benzylic hydroxyl-bearing carbon (C-1) does not alter the compound's substrate recognition by AKR1C enzymes, as the deuterium substitution is at a position that does not participate directly in hydride transfer to NAD(P)⁺ [6].

Quote Request

Request a Quote for 1-Acenaphthenol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.